[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
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Overview
Description
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a cyclohexyl group, and a diazabicyclo nonane moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[32Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This could lead to the discovery of new biochemical pathways and therapeutic targets .
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
What sets [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[322]nonan-6-yl]methanone apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-23-13-16-10-11-18(15-23)25(14-16)21(26)19-9-6-12-22-20(19)24(2)17-7-4-3-5-8-17/h6,9,12,16-18H,3-5,7-8,10-11,13-15H2,1-2H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZFSRUNNOZOX-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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